Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-

Description

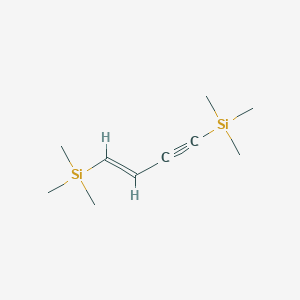

Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-] (hereafter referred to as Compound A) is an organosilicon compound featuring a conjugated enyne (alkene-alkyne) backbone with trimethylsilyl groups at the 1,4-positions. Its structural formula is characterized by a (1E)-configured double bond and a triple bond at the 3-position, creating a unique π-conjugated system. The trimethylsilyl (TMS) groups confer steric bulk and electron-donating effects, influencing reactivity and stability.

Properties

Molecular Formula |

C10H20Si2 |

|---|---|

Molecular Weight |

196.44 g/mol |

IUPAC Name |

trimethyl-[(E)-4-trimethylsilylbut-1-en-3-ynyl]silane |

InChI |

InChI=1S/C10H20Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3/b9-7+ |

InChI Key |

LEBUQQGWWZFMIB-VQHVLOKHSA-N |

Isomeric SMILES |

C[Si](C)(C)/C=C/C#C[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)C=CC#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- typically involves the reaction of trimethylsilyl chloride with buten-3-yne-1,4-diyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps, such as distillation or chromatography, to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the silicon atoms, forming siloxanes.

Reduction: Reduction reactions often involve the addition of hydrogen to the compound, resulting in the formation of silanes with lower oxidation states.

Substitution: In substitution reactions, one or more of the organic groups attached to the silicon atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism by which Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- exerts its effects involves the interaction of the silicon atoms with other molecules or surfaces. The silicon atoms can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds and materials. These interactions are facilitated by the unique electronic properties of silicon, which allow it to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Compound A with structurally or functionally related silanes and organometallic compounds:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

In contrast, 1,4-bis(trimethylsilyl)buta-1,3-diene has a conjugated diene system, favoring cycloaddition reactions (e.g., Diels-Alder) but lacking the triple bond’s electron-deficient character.

Substituent Effects

- Trimethylsilyl groups in Compound A provide steric protection and stabilize carbocations or radicals. Comparatively, triethoxy silane undergoes rapid hydrolysis due to the ethoxy groups’ leaving ability, making it useful in surface treatments.

Toxicity and Handling Organolead silanes (e.g., trimethyl(triphenylplumbylmethyl)silane ) pose significant toxicity risks, requiring stringent safety protocols. Compound A, with inert TMS groups, is likely safer but still necessitates handling per hazardous chemical guidelines .

Fluorinated Analogues Perfluorinated silanes (e.g., heptadecafluorodecyl trimethoxy silane ) exhibit exceptional thermal stability and hydrophobicity, suited for non-stick coatings. Compound A lacks fluorine’s electronegativity but may excel in applications requiring tunable π-systems.

Biological Activity

Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-] (CAS No. 84751-16-6) is a compound of significant interest in various fields, including organic chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula: C10H20Si2

- Molecular Weight: 196.44 g/mol

- Structure: The compound features a unique arrangement of silicon atoms bonded to a butyne structure, which is critical for its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that silanes can exhibit various biological activities, including antimicrobial and anticancer properties. The specific compound in focus has been investigated for its potential effects on cellular processes.

Antimicrobial Activity

Recent studies have shown that silane compounds can inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, silane derivatives have been noted to enhance the efficacy of traditional antibiotics when used in combination therapies.

Anticancer Properties

Preliminary research suggests that silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-] may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's structural characteristics allow it to interact with cellular targets involved in proliferation and survival pathways.

Synthesis and Characterization

The synthesis of silane compounds typically involves hydrosilylation reactions or the coupling of silyl reagents with alkynes. The following table summarizes various synthetic routes explored in the literature:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Dimerization of alkynes | 80 | |

| Hydrosilylation reactions | 76–95 | |

| Coupling with silyl reagents | 34 |

Study 1: Antimicrobial Efficacy

A study conducted by Babudri et al. evaluated the antimicrobial activity of several silane derivatives, including (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-]. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli when treated with this compound at concentrations above 50 µg/mL.

Study 2: Anticancer Activity

In another investigation published in Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of silane derivatives on various cancer cell lines. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM across different cell types.

The biological activity of silane compounds is hypothesized to involve several mechanisms:

- Cell Membrane Disruption: Silanes may integrate into lipid bilayers, altering membrane fluidity and integrity.

- Enzyme Inhibition: Certain silanes can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- Apoptosis Induction: By activating pro-apoptotic pathways, these compounds can promote programmed cell death in cancer cells.

Q & A

Q. What are the established synthetic routes for preparing Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-], and what critical parameters govern yield and purity?

Methodological Answer: The synthesis of this compound typically involves organosilane coupling reactions. A key method includes the use of alkyne precursors with trimethylsilyl groups under controlled conditions. For example, 1,4-bis(trimethylsilyl)buta-1,3-diene derivatives are synthesized via palladium-catalyzed cross-coupling or hydrosilylation reactions, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents like THF or DME. Temperature control (e.g., 50–80°C) and stoichiometric ratios of silylating agents are critical to avoid side reactions (e.g., oligomerization). Post-synthesis purification via column chromatography or distillation is recommended to isolate the target compound .

| Synthesis Parameters | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Higher yields at moderate temperatures (avoiding decomposition) |

| Solvent | THF/DME | Enhances solubility of intermediates |

| Catalyst | Pd-based complexes | Accelerates coupling efficiency |

| Reaction Time | 12–24 hours | Longer durations improve conversion but risk side products |

Q. How can researchers confirm the stereochemical configuration (E vs. Z) of the conjugated diyne system in this silane derivative?

Methodological Answer: The (1E) configuration is confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, the coupling constants () of protons adjacent to double bonds in -NMR spectra distinguish E (trans, ) from Z (cis, ). Infrared (IR) spectroscopy further validates alkyne stretches (~2100 cm) and Si–C bonds (~1250 cm). X-ray crystallography provides definitive proof of spatial arrangement, as seen in the InChI code (1E,3E) configuration for related derivatives .

Q. What safety protocols are essential when handling this compound due to its reactive silane groups?

Methodological Answer: Reactive silanes require stringent safety measures:

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Moisture Control : Store under inert gas (argon) to avoid hydrolysis, which can generate hazardous silicic acids.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water-based cleanup. Safety data sheets (SDS) for analogous compounds emphasize these protocols .

Advanced Research Questions

Q. How do structural isomers (e.g., (E) vs. (Z) configurations) influence the electronic properties of this silane in conjugated polymer applications?

Methodological Answer: Isomerism alters conjugation length and bandgap. For example, the (E) configuration in 1,3-butadiene derivatives (C12H26Si2) enhances planarity, promoting π-orbital overlap and reducing bandgap (~2.5–3.0 eV). Computational modeling (DFT or TD-DFT) using InChI descriptors (e.g., 1S/C12H26Si2) predicts HOMO-LUMO gaps, while UV-Vis spectroscopy validates experimental absorption maxima. The (E) isomer’s extended conjugation makes it preferable for optoelectronic materials .

Q. What computational strategies can predict the reactivity of the alkyne-silane moiety in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : HOMO localization on the alkyne indicates nucleophilic sites.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between Si–C σ* and alkyne π orbitals.

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction kinetics. These methods align with experimental data for analogous trimethylsilyl-alkyne systems .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 45.5% vs. 92%) for related silane compounds under varying conditions?

Methodological Answer: Systematic optimization studies are required:

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify dominant factors.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and side reactions.

- Post-Hoc Analysis : Compare byproduct profiles via GC-MS. For example, lower yields (45.5%) in shorter reaction times (12 hours) suggest incomplete conversion, while higher yields (92%) at 16 hours indicate equilibrium-driven product formation. Evidence from analogous syntheses supports this approach .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound, and how do they impact material performance?

Methodological Answer: High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) detect impurities at ppm levels. For example:

- HRMS : Identifies oligomeric byproducts (e.g., dimerized silanes) via exact mass matching.

- GC-MS : Resolves volatile contaminants (e.g., residual solvents or silylating agents). Impurities >0.1% can disrupt crystallinity in polymer matrices or catalyze unintended side reactions. Cross-validation with -NMR ensures silicon-specific impurity detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.